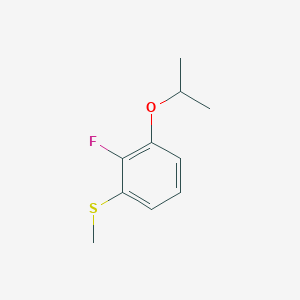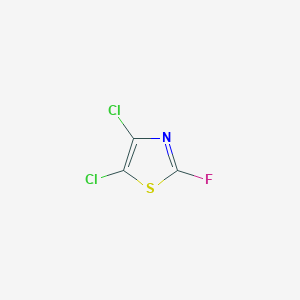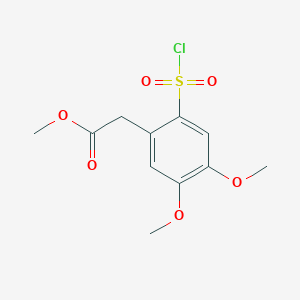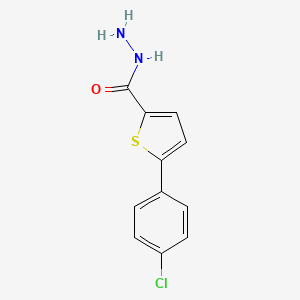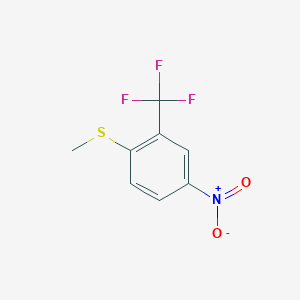
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%
Descripción general
Descripción
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, also known as 4-M3TNB, is a highly reactive organic compound with a wide range of potential uses in scientific research. This compound is composed of one carbon, four hydrogen, two sulfur, three nitrogen, and three fluorine atoms. It is a yellow, oily liquid that is insoluble in water and has a molecular weight of 212.22 g/mol. 4-M3TNB is a nitrobenzene derivative, meaning that it has a nitro group (NO2) bonded to a benzene ring. Nitrobenzenes are highly explosive compounds and are used in a variety of applications, including explosives, dyes, and pharmaceuticals.
Aplicaciones Científicas De Investigación
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% has a wide range of potential applications in scientific research. It can be used as an intermediate in the synthesis of other compounds, such as 4-methylthiophenylboronic acid and 4-methylthiophenylmethylsulfonyl chloride. It can also be used as an oxidizing agent in the synthesis of organic compounds. 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is also used in the synthesis of drugs, such as the anti-cancer drug lapatinib.
Mecanismo De Acción
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is a highly reactive compound and can easily react with other compounds to form new products. The nitro group of 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols. These reactions can produce a variety of products, depending on the reactants and conditions used.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% are not well understood. However, it is known that 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly toxic and can cause severe skin and eye irritation. In addition, it can cause severe respiratory irritation and can be harmful if inhaled. It is also known to be a mutagen and carcinogen, meaning that it can cause genetic mutations and increase the risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high reactivity, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and easy to obtain. However, 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly toxic and must be handled with extreme caution. It is also highly flammable and explosive, so it must be stored and used in a well-ventilated area.
Direcciones Futuras
There are several potential future directions for research involving 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%. One area of research is the development of safer methods for synthesizing and handling this compound. Another area of research is the development of new applications for 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%, such as in the synthesis of pharmaceuticals and other organic compounds. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.
Propiedades
IUPAC Name |
1-methylsulfanyl-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAXBXQLSZSMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489781 | |
| Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthio-5-nitrobenzotrifluoride | |
CAS RN |
60789-49-3 | |
| Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


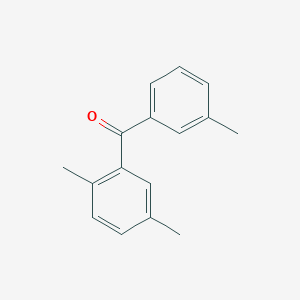
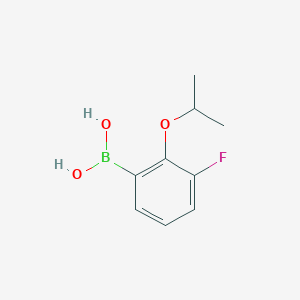
![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)





